Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) is a widely used pre-emergence herbicide for controlling broadleaf weeds in various settings, including turfgrass, ornamentals, and agricultural crops [, , , , ]. Classified as a cellulose biosynthesis inhibitor (CBI), it belongs to the HRAC group 21 and effectively disrupts cell wall formation in susceptible plant species [, , , , ].
Isoxaben undergoes degradation primarily through microbial activity in the soil. Key metabolites identified include demethoxyisoxaben and 5-isoxazolone(3-(1-ethyl-1-methylpropyl)isoxazolin-5-one), formed through monodemethoxylation []. Additionally, trace amounts of 5-aminoisoxazole(5-amino-3-(1-ethyl-1-methylpropyl)isoxazole) and various benzamides have been detected [, ]. The presence of organic fertilizers has been shown to influence isoxaben's degradation kinetics in soil [, ]. Interestingly, Isoxaben undergoes an unexpected acid hydrolysis, yielding 5-isoxazolinone and 2,6-dimethoxybenzamide [, ]. This pathway differs from the typical amide bond cleavage and is likely due to the positive charge at the 5-C atom of the isoxazol ring [].
Isoxaben is derived from benzoic acid and is categorized as an herbicide. Its chemical structure allows it to interfere with the cellulose synthesis pathway in plants, specifically targeting cellulose synthase complexes. This property makes it valuable in agricultural applications, particularly in controlling unwanted vegetation without affecting grasses.
Isoxaben primarily undergoes reactions that involve its interaction with cellulose synthase enzymes in plants. Key reactions include:
The inhibition mechanism highlights the specificity of isoxaben's action on certain isoforms of cellulose synthase rather than affecting all forms indiscriminately.
Isoxaben's mechanism of action involves several critical steps:
Research indicates that even low concentrations (e.g., 1.5 nM) can induce significant physiological responses in plants like Arabidopsis thaliana .
Isoxaben exhibits several notable physical and chemical properties:
These properties are crucial for understanding how isoxaben behaves in various agricultural applications and its environmental impact.
Isoxaben's primary application lies in agriculture as a selective herbicide for controlling broadleaf weeds without harming grasses. Its use extends to:
Isoxaben’s herbicidal activity was initially attributed to direct inhibition of cellulose synthase complexes (CSCs), supported by forward genetic screens in Arabidopsis thaliana. These screens identified missense mutations in genes encoding cellulose synthase catalytic subunits CESA3 (designated ixr1 alleles) and CESA6 (ixr2 alleles) that conferred resistance to Isoxaben. Mutations such as CESA3-G998D (located in transmembrane domain 8, TMD8) and CESA6-R1064W (near the C-terminus) were shown to reduce Isoxaben binding without abolishing cellulose synthesis, suggesting CESA3 and CESA6 as primary targets [4] [6]. Live-cell imaging studies reinforced this model, demonstrating that Isoxaben induces rapid clearance of CESA proteins from the plasma membrane into cytosolic vesicles (SmaCCs/MASCs) within minutes of treatment. This effect correlated with the inhibition of cellulose biosynthesis and root swelling phenotypes [2].
Structural modeling based on bacterial cellulose synthase (BcsA-BcsB) further localized key resistance mutations to transmembrane domains (TMDs 4, 7, and 8) and catalytic sites of CESAs. For example, the aegeus mutation (CESA1-A903V in TMD4) conferred resistance to the CBI quinoxyphen and altered glucan chain translocation [2] [4]. These findings cemented the hypothesis that Isoxaben physically blocks CESA functionality by binding to TMDs critical for glucan chain extrusion or CSC assembly.
Table 1: Key CESA Mutations Conferring Isoxaben Resistance
Mutant Allele | CESA Isoform | Amino Acid Change | Domain Location | Resistance Mechanism |
---|---|---|---|---|
ixr1-1 | CESA3 | G998D | TMD8 | Altered herbicide binding |
ixr1-2 | CESA3 | T942I | Extracellular loop | Altered herbicide binding |
ixr2-1 | CESA6 | R1064W | C-terminal tail | Reduced Isoxaben sensitivity |
aegeus | CESA1 | A903V | TMD4 | Modified glucan translocation |
Despite genetic evidence linking CESA mutations to resistance, several observations challenge the direct-target paradigm. First, missense mutations are scattered across primary cell wall CESAs (CESA1, 3, 6) with no consistent pattern in modified residues or domains. Crucially, these mutants rarely exhibit cross-resistance to structurally diverse CBIs, implying compound-specific interactions rather than a unified target site [1] [4]. Second, non-CESA mutants conferring Isoxaben tolerance were identified, including seven nuclear-encoded mitochondrial proteins (e.g., TXRI/PAM16) and the plastid-localized FERREDOXIN-NADP(+) OXIDOREDUCTASE-LIKE (FNRL) protein [1] [3]. fnrl mutants exhibit near-complete Isoxaben tolerance without restoring cellulose deficiency in cesa6 mutants, indicating FNRL acts upstream of cellulose inhibition—possibly via mitochondrial retrograde signaling involving the transcription factor ANAC017 [3].
Additionally, monocot-dicot divergence in Isoxaben sensitivity remains unexplained. Monocots naturally tolerate Isoxaben despite sharing highly homologous CESAs with sensitive dicots. This tolerance cannot be attributed to differential metabolism or uptake, as studies in tolerant dicot weeds (e.g., velvetleaf) show negligible metabolic detoxification and only minor reductions in herbicide uptake [7]. These findings suggest alternative mechanisms, such as tissue-specific CESA isoforms or indirect signaling pathways, modulate Isoxaben’s efficacy.
Table 2: Contrasting Models of Isoxaben Resistance
Mechanism Type | Evidence For | Evidence Against |
---|---|---|
Direct CESA Binding | • Missense mutations in CESA3/6 confer resistance [6] • CESA clearance from plasma membrane [2] | • Non-uniform mutation sites • No cross-resistance across CBIs [4] |
Indirect Signaling | • fnrl mutants show tolerance via mitochondrial retrograde signaling [3] • TXRI/PAM16 mitochondrial protein mutants confer thaxtomin A resistance [1] | • FNRL does not restore cellulose in cesa6 [3] |
Species-Specific Factors | • Monocot tolerance independent of CESAs [1] • Weed tolerance linked to target-site insensitivity [7] | • Uptake/detoxification differences are minor [7] |
Isoxaben exhibits striking tissue-selective effects in dicots. In Arabidopsis, root tissues develop classic root stunting and swelling responses (RSSR), ectopic lignification, and cellulose deficiency upon Isoxaben exposure. In contrast, shoot tissues (cotyledons, true leaves, trichomes) show no developmental impairments or cellulose reduction, even at concentrations inducing severe root phenotypes [1] [3]. This selectivity persists despite confirmed translocation of Isoxaben from roots to shoots and minimal metabolic degradation [1] [5].
The mechanistic basis for this disparity may involve:
Notably, fnrl mutants—which confer root-specific Isoxaben tolerance—display no shoot growth penalties, reinforcing the uncoupling of root and shoot responses to cellulose inhibition [3].
The phytotoxicity of Isoxaben is profoundly influenced by nutrient availability, particularly nitrogen. In Arabidopsis, the RSSR phenotype is strongly induced under high nitrate (60 mM KNO₃) but suppressed under low nitrate (6 mM KNO₃), despite identical Isoxaben concentrations. This response is nitrate-specific, as equivalent ionic strength adjustments using KCl or NaCl fail to elicit RSSR [1].
Transcriptomic analyses reveal that nutrient conditions drastically alter Isoxaben-induced gene expression. Under long-term treatment (6 days), 4,522 genes are differentially expressed in roots grown at 60 mM KNO₃ versus only 827 genes at 6 mM KNO₃. Key pathways modulated include:
The synergy between nitrate and Isoxaben suggests that:
Table 3: Nutrient Modulation of Isoxaben Phytotoxicity
Nutrient Condition | Root Phenotype | Cellulose Reduction | Transcriptional Response | Key Pathways Affected |
---|---|---|---|---|
6 mM KNO₃ | Mild stunting | Non-significant | 827 DEGs (long-term treatment) | Basal stress response |
60 mM KNO₃ | Severe RSSR, swelling | Significant (roots only) | 4,522 DEGs (long-term treatment) | ROS, lignification, CWI signaling |
60 mM KCl/NaCl | Slight length reduction | Not tested | Not characterized | Ionic stress (minor contribution) |
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